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(Z)-3-Methyl-4-decen-1-ol

Cat. No.: B13674609
M. Wt: 170.29 g/mol
InChI Key: JDCKKTBNCHNHRR-UHFFFAOYSA-N
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Description

Contextual Significance in Chemical Biology and Organic Chemistry

In the field of chemical biology, long-chain unsaturated alcohols are frequently investigated for their roles in chemical communication between organisms. mmsl.cz Many insects, for example, utilize specific isomers of alkene alcohols as pheromones for mating or as trail markers. lipidbank.jp The specific geometry of the double bond and the presence and position of substituents like a methyl group are often crucial for biological activity. Although (Z)-3-Methyl-4-decen-1-ol has not been definitively identified as a pheromone, its structure is analogous to compounds that are. This makes it a person of interest for chemical ecologists studying insect olfaction and behavior.

From an organic chemistry perspective, the synthesis of allylic alcohols with specific stereochemistry, such as the Z-configuration, is a significant challenge that drives the development of new synthetic methodologies. rsc.orgorganic-chemistry.org The presence of a chiral center at the 3-position adds another layer of complexity and interest. The development of stereoselective routes to synthesize compounds like this compound is a testament to the advancing capabilities of modern organic synthesis.

Overview of Research Trajectories for Alkene Alcohols

The study of alkene alcohols is a vibrant area of research with several key trajectories. A major focus has been on their synthesis, particularly the development of methods that offer high levels of stereocontrol to obtain specific E or Z isomers. dicp.ac.cnarkat-usa.org Techniques such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various metal-catalyzed cross-coupling and hydrogenation reactions are continuously being refined to improve yields and selectivity. arkat-usa.org

Another significant research avenue is the investigation of the biological activities of alkene alcohols. Studies have shown that the chain length and the position of the double bond and other functional groups can significantly influence their antimicrobial properties. nih.govoup.com For instance, certain long-chain fatty alcohols have demonstrated considerable activity against various bacteria, including mycobacteria. oup.comnih.gov The potential for these compounds to act as signaling molecules in biological systems remains an active area of exploration. mmsl.cz

The following table provides a summary of research findings on representative alkene alcohols, illustrating the diversity of their applications and synthetic approaches.

Compound NameResearch FocusKey Findings
(Z)-9-Dodecen-1-olPheromone SynthesisComponent of the sex pheromone of the grape berry moth.
1-Octen-3-olNatural Products ChemistryKnown as "mushroom alcohol," it is a key aroma compound in many fungi and is an attractant for some insects. mmsl.cz
(E)-2-HexenalFlavor and Fragrance ChemistryA common volatile compound in plants, responsible for the "green" odor of freshly cut grass and fruits.
1-DecanolAntimicrobial ActivityExhibits significant bactericidal activity, particularly against mycobacteria. oup.com

Scope of Current Research and Prospective Avenues for this compound

Currently, dedicated research on this compound appears to be in its nascent stages. The primary focus within the broader field is on the development of general synthetic methods that could be applied to the construction of this and similar molecules. organic-chemistry.orgnih.gov

Looking forward, several prospective research avenues for this compound can be envisioned:

Pheromone Identification and Synthesis: A key area for future investigation would be to screen for the presence of this compound in natural sources, particularly as an insect pheromone. Should it be identified as a biologically active compound, the development of an efficient and stereoselective synthesis would become a high priority for its potential use in pest management strategies.

Biological Activity Screening: A systematic evaluation of the biological properties of this compound is warranted. This could include testing its antimicrobial, antifungal, and cytotoxic activities. The unique structural features of the molecule may lead to novel biological functions.

Materials Science Applications: Long-chain alcohols can be used as precursors for the synthesis of polymers and surfactants. The specific stereochemistry and branching of this compound could impart unique properties to such materials, opening up possibilities in materials science.

The table below outlines the chemical properties of a closely related and more extensively studied compound, (Z)-4-decen-1-ol, which can serve as a reference point for predicting the properties of this compound.

PropertyValue for (Z)-4-decen-1-ol
Molecular FormulaC10H20O
Molecular Weight156.27 g/mol
Boiling Point231 °C
Density0.844-0.850 g/cm³
Refractive Index1.449-1.455

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B13674609 (Z)-3-Methyl-4-decen-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

3-methyldec-4-en-1-ol

InChI

InChI=1S/C11H22O/c1-3-4-5-6-7-8-11(2)9-10-12/h7-8,11-12H,3-6,9-10H2,1-2H3

InChI Key

JDCKKTBNCHNHRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC(C)CCO

Origin of Product

United States

Synthetic Methodologies for Z 3 Methyl 4 Decen 1 Ol and Its Stereoisomers

Total Synthesis Approaches

The creation of (Z)-3-methyl-4-decen-1-ol in the laboratory requires precise control over its chemical structure. This involves establishing the correct geometry of the carbon-carbon double bond and the specific three-dimensional arrangement at its chiral center.

Stereoselective Reaction Pathways for (Z)-Alkene Configuration

A primary challenge in synthesizing this compound is the formation of the Z-, or cis-, configuration of the double bond. A common and effective method to achieve this is through the semi-hydrogenation of an alkyne precursor. For instance, 3-decyn-1-ol (B1582659) can be hydrogenated using a P-2 nickel catalyst to produce (Z)-3-decen-1-ol. thermofisher.krsigmaaldrich.com Another widely used method is the Lindlar catalyst, which, in the presence of quinoline, can selectively reduce an alkyne to a Z-alkene. acs.org For example, dec-3-yn-1-ol can be converted to (Z)-dec-3-en-1-ol in high yield using this catalyst system. acs.org

The Wittig reaction is another powerful tool for establishing the Z-alkene geometry. By carefully selecting the appropriate phosphorus ylide and reaction conditions, chemists can favor the formation of the Z-isomer.

Enantioselective Strategies for Chiral Center Control

The carbon atom at the third position of this compound is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers. The synthesis of a single enantiomer often requires the use of asymmetric reactions. One approach involves the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the synthetic sequence to direct the formation of the desired stereoisomer. After the key stereocenter is set, the auxiliary is removed.

Asymmetric hydrogenation is another key technique. Catalysts containing chiral ligands can selectively produce one enantiomer over the other. For example, asymmetric hydrogenation of unsaturated ketones catalyzed by metal complexes with chiral phosphine (B1218219) ligands is a well-established method for producing chiral alcohols. researchgate.net

Evaluation of Novel Catalytic Systems in Alkene Alcohol Synthesis

The development of new and improved catalytic systems is a continuous effort in organic synthesis. For the synthesis of alkene alcohols, researchers are exploring a variety of transition metal catalysts to improve efficiency and selectivity. researchgate.net Cobalt-catalyzed reductive hydroformylation, for example, offers a method to synthesize alcohols from alkenes. chemrxiv.org Ruthenium-based catalysts, such as the Grubbs catalyst, are widely used in olefin metathesis reactions, which can be a versatile strategy for forming carbon-carbon double bonds. acs.org Iridium and copper-based catalysts have also shown promise in the semihydrogenation of alkynes to Z-alkenes. organic-chemistry.org

Precursor Chemistry and Intermediate Derivatization

The synthesis of this compound relies on the availability of suitable starting materials, or precursors. A common precursor is 3-decyn-1-ol, which can be selectively reduced to the desired Z-alkene. thermofisher.krsigmaaldrich.com Another potential precursor is 4-decyn-1-ol. The synthesis of these alkynols often involves the reaction of smaller building blocks. For example, 3-butyn-1-ol (B147353) can be coupled with 1-bromohexane (B126081) to generate 4-decyn-1-ol.

Once a key intermediate is formed, it can be chemically modified, or derivatized, to introduce the necessary functional groups. For instance, an alcohol group can be converted into a better leaving group, such as a mesylate, to facilitate subsequent reactions. acs.org

Optimization of Synthetic Efficiency and Yield for Laboratory Applications

For any synthetic route to be practical, it must be efficient and provide a good yield of the final product. Chemists continuously work to optimize reaction conditions to maximize the amount of this compound produced. This can involve adjusting factors such as temperature, reaction time, solvent, and the specific catalyst used. For example, in the synthesis of related pheromone analogues, reaction conditions for cross-coupling reactions and reductions were optimized to improve yields. researchgate.net The use of flow chemistry systems, such as the H-Cube system for hydrogenation, can also enhance efficiency and safety. researchgate.net

Synthesis of Structural Analogues and Deuterated Derivatives for Research

To better understand the biological activity and properties of this compound, researchers often synthesize structural analogues and isotopically labeled derivatives.

Structural analogues are molecules with similar but slightly modified structures. For example, the length of the carbon chain or the position of the double bond might be altered. The synthesis of analogues often follows similar synthetic routes to the parent compound, but with different starting materials. For instance, analogues of insect sex pheromones have been synthesized to study structure-activity relationships. researchgate.net

Deuterated derivatives are molecules in which one or more hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. These labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of deuterated compounds often involves the use of deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄) for reductions or deuterated methylating agents. bac-lac.gc.canih.gov

Biosynthetic Pathways and Endogenous Production of Z 3 Methyl 4 Decen 1 Ol

Elucidation of Enzymatic Mechanisms in Biological Systems

The biosynthesis of (Z)-3-Methyl-4-decen-1-ol is proposed to occur through a modified fatty acid synthesis (FAS) pathway, involving a sequence of enzymatic reactions that build and tailor the carbon chain. The key enzymatic steps are chain initiation with a branched precursor, elongation, desaturation, and final reduction to an alcohol.

The introduction of the methyl group at the C-3 position is a critical step that differentiates this compound from straight-chain fatty acid derivatives. This is accomplished by the incorporation of a methylmalonyl-CoA unit instead of a standard malonyl-CoA during the chain elongation process. pnas.org This reaction is catalyzed by a specialized microsomal fatty acid synthase (FAS) that exhibits promiscuity or specific affinity for methyl-branched extenders. nih.govannualreviews.org

Following the incorporation of the methyl group and subsequent elongation to a 10-carbon backbone, a desaturase enzyme introduces a double bond at the Δ4 position. Insect desaturases are known to be highly specific for the position and geometry of the double bond they create. nih.govoup.com Although Δ9 and Δ11 desaturases are more commonly studied in the context of insect pheromones, front-end desaturases, including those with Δ4 activity, have been identified in various organisms and are responsible for introducing double bonds closer to the carboxyl end of the fatty acyl chain. nih.govoup.commdpi.com

The final step in the biosynthesis is the reduction of the carboxyl group of the 3-methyl-4-decenoic acid precursor (as a CoA thioester) to a primary alcohol. This conversion is carried out by fatty acyl-CoA reductases (FARs). nih.govpnas.org These enzymes are crucial in the production of fatty alcohol pheromones in many insect species. bohrium.compnas.orgelifesciences.org The FARs involved in pheromone biosynthesis are often located in specialized glands and can exhibit varying degrees of substrate specificity, which contributes to the precise composition of pheromone blends. nih.govbohrium.com

Enzymatic Step Enzyme Class Function
Chain Initiation/BranchingFatty Acid Synthase (FAS)Incorporates a propionate-derived starter unit or a methylmalonyl-CoA extender unit to create the methyl branch.
Chain ElongationFatty Acid Synthase (FAS)Extends the carbon chain to the required length (10 carbons).
DesaturationFatty Acyl-CoA Desaturase (FAD)Introduces a cis (Z) double bond at the C-4 position of the acyl chain.
ReductionFatty Acyl-CoA Reductase (FAR)Reduces the fatty acyl-CoA to the final alcohol product.

Identification of Biosynthetic Precursors and Intermediates

The biosynthesis of this compound begins with simple metabolic building blocks that are channeled into a modified fatty acid synthesis pathway. The key precursors are short-chain acyl-CoAs that serve as either the starter unit or the extender units for the growing carbon chain.

The carbon backbone of this compound is assembled from acetyl-CoA and, crucially, a propionate-derived unit which provides the methyl branch. Propionyl-CoA can be used as a starter unit, or it can be carboxylated to form methylmalonyl-CoA, which is then used as an extender unit by the fatty acid synthase complex. rsc.orgagriculturejournals.cz The use of methylmalonyl-CoA in place of malonyl-CoA during one of the elongation cycles results in the characteristic methyl branch. Precursors for propionyl-CoA can include the amino acids valine and isoleucine. annualreviews.org

The sequence of intermediates in the proposed pathway would be as follows:

Propionyl-CoA or other branched starter unit: Initiates the fatty acid synthesis.

Methyl-branched fatty acyl-CoA (short chain): The initial product after incorporation of the propionate-derived unit.

3-Methyl-decanoyl-CoA: The saturated, methyl-branched C10 acyl-CoA intermediate after completion of the elongation cycles.

(Z)-3-Methyl-4-decenoyl-CoA: The unsaturated intermediate following the action of a Δ4-desaturase.

(Z)-3-Methyl-4-decen-1-al (potential intermediate): Some reductase systems may produce an aldehyde as a transient intermediate, though many pheromone-producing FARs directly reduce the acyl-CoA to the alcohol without releasing a free aldehyde. pnas.org

Precursor/Intermediate Role in Pathway Origin
Acetyl-CoAExtender unit for chain elongationGeneral Metabolism (e.g., Glycolysis, Beta-oxidation)
Propionyl-CoAStarter unit or precursor to methylmalonyl-CoAGeneral Metabolism, Amino Acid Catabolism (Valine, Isoleucine)
Methylmalonyl-CoAExtender unit for methyl branchingCarboxylation of Propionyl-CoA
3-Methyl-decanoyl-CoASaturated fatty acyl-CoA precursorFatty Acid Synthase (FAS)
(Z)-3-Methyl-4-decenoyl-CoAUnsaturated fatty acyl-CoA precursorFatty Acyl-CoA Desaturase (FAD)

Genetic and Molecular Regulation of Biosynthetic Enzymes

The production of this compound is under tight genetic and molecular control, ensuring its synthesis in specific tissues and at appropriate times, particularly if it serves as a signaling molecule like a pheromone. The regulation occurs primarily at the level of gene expression for the key biosynthetic enzymes.

The genes encoding the specific fatty acid synthase (FAS), desaturase (FAD), and fatty acyl-CoA reductase (FAR) involved in the pathway are central to this regulation. In insects, it has been shown that distinct FAS genes exist, with some being responsible for the synthesis of the methyl-branched fatty acid precursors of hydrocarbons and pheromones. nih.gov These specialized FAS genes may be expressed only in the cells where the compound is produced, such as the oenocytes or specialized pheromone glands.

Similarly, the expression of specific FAD and FAR genes is often highly tissue-specific and temporally regulated. nih.govpnas.org For instance, studies on various moth species have identified pheromone gland-specific FAR genes (pgFARs) that are only expressed in the female pheromone gland and whose expression levels often correlate with the insect's reproductive maturity and calling behavior. pnas.orgpnas.org The regulation of these genes can be influenced by hormones, such as juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN) in moths. nih.gov

While specific genes for the biosynthesis of this compound have not been identified, quantitative trait loci (QTL) analyses in some plants have successfully linked genomic regions to the production of related volatile compounds, such as (Z)-3-decen-1-ol acetate (B1210297). nih.govresearchgate.net Such studies have implicated clusters of genes, including those for enzymes like enoyl-CoA isomerases, as being involved in the biosynthesis of these lipid-derived volatiles. nih.gov This suggests that the genes for the biosynthesis of this compound are likely organized and co-regulated in the genome of the producing organism.

Comparative Biosynthesis Across Organisms (e.g., insects, plants, microorganisms)

While this compound itself is not a universally common natural product, its structural components—a methyl branch and an unsaturated alcohol—are found across different biological kingdoms, and their biosynthesis follows conserved, yet adapted, pathways.

Insects: The biosynthesis of methyl-branched and unsaturated alcohols is most extensively studied in insects, where these compounds are frequently used as pheromones. jst.go.jp The proposed pathway involving a specialized FAS for methyl-branch incorporation, a specific desaturase, and a terminal FAR is a common theme in the production of lepidopteran and other insect pheromones. annualreviews.orgbohrium.com For example, the biosynthesis of other decen-1-ol isomers, such as (Z)-3-decen-1-ol, has been suggested to arise from fatty acid metabolism in certain moth species. researchgate.net

Plants: Plants produce a vast array of volatile organic compounds, including branched-chain alcohols. For example, the biosynthesis of 4-methyl-1-hexanol (B1585438) in Nicotiana sylvestris has been shown to derive from the amino acid isoleucine, which is converted to 2-methylbutyryl-CoA and then elongated by the fatty acid synthase machinery before being reduced to the alcohol. This provides a clear parallel for the formation of a methyl-branched alcohol from an amino acid precursor. In melons, genetic studies have identified QTLs associated with the production of various lipid-derived volatiles, including acetate esters of decen-1-ol, highlighting the role of fatty acid metabolism in plant aroma formation. nih.govresearchgate.net

Microorganisms: Microorganisms are also capable of producing branched-chain fatty acids and alcohols. In some bacteria, branched-chain fatty acids are synthesized using α-keto acids derived from amino acid metabolism as primers for the FAS system. Recombinant E. coli has been engineered to produce multi-methyl-branched esters by introducing genes for the synthesis of methylmalonyl-CoA from propionate (B1217596) and genes for a polyketide synthase-like system to create the branched fatty acid, which is then esterified with a branched-chain alcohol also produced de novo. This demonstrates the modularity and adaptability of these biosynthetic pathways.

This comparative view indicates that while the specific enzymes and their regulation may differ, the fundamental biochemical logic for producing a compound like this compound—utilizing building blocks from primary metabolism and modifying them through a series of enzymatic steps including branching, desaturation, and reduction—is a conserved strategy in nature.

No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound that would allow for the creation of the requested article. The search did not yield any information regarding its ecological or biological roles, its function as a semiochemical, its pheromonal activity, or the mechanisms of its perception by organisms.

Research in the field of chemical ecology and insect communication has extensively documented the roles of structurally similar compounds. For instance, (Z)-3-decen-1-ol has been identified as a male-produced aggregation pheromone in the European woodwasp, Sirex noctilio, attracting both males and females. researchgate.netresearchgate.netmdpi.com Studies have detailed its activity in olfactometer and wind tunnel assays and its role within a complex blend of signals. researchgate.netmdpi.com Similarly, compounds like (Z)-4-decen-1-ol are also recognized as components in the pheromone blends of certain insects and have been studied for their synergistic or antagonistic effects. researchgate.netresearchgate.net

However, the addition of a methyl group at the 3-position, which distinguishes the requested compound (this compound) from these known pheromones, fundamentally changes its chemical identity. No studies were found that have isolated, identified, or synthesized this specific methylated variant in a biological context, nor have any investigations into its potential bioactivity been published.

Consequently, it is not possible to provide scientifically accurate content for the outlined sections:

Ecological and Biological Roles of Z 3 Methyl 4 Decen 1 Ol

Mechanisms of Olfactory Perception and Signal Transduction

Investigation of Odorant-Binding Proteins (OBPs) and Receptor Interactions

Without primary or secondary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Neurophysiological Correlates of Chemical Perception

Currently, there is no scientific literature available detailing the neurophysiological correlates of chemical perception for (Z)-3-Methyl-4-decen-1-ol. Studies involving methods such as electroantennography (EAG) or the characterization of specific olfactory receptor neurons (ORNs) have not been reported for this particular compound. Research has been conducted on structurally similar molecules, but specific data for this compound are absent.

Presence and Significance in Plant Volatile Organic Compound Profiles

Direct evidence identifying this compound in the volatile organic compound (VOC) profiles of any plant species is not available in current scientific literature.

However, its geometric isomer, (E)-3-Methyl-4-decen-1-ol , has been identified as a natural volatile compound. It is reported to be present in the concrete of Michelia champaca, also known as the Champak flower, at a concentration of 0.02%. thegoodscentscompany.com Michelia champaca is renowned for its fragrant flowers, and its essential oils are composed of a complex mixture of volatile compounds. While numerous studies have analyzed the chemical composition of M. champaca flowers, identifying major constituents like linalool, phenylethyl alcohol, and methyl anthranilate, the presence of this compound has not been reported in these analyses. tandfonline.comthegoodscentscompany.comresearchgate.net

Table 1: Selected Volatile Compounds Identified in the Flower Absolute of Michelia champaca (Note: this compound is not listed as an identified compound in these analyses)

CompoundPercentage (%)Chemical Class
2-Phenethyl alcohol25.00Alcohol
Methyl linoleate13.00Ester
Methyl anthranilate4.50Ester
Benzyl acetate (B1210297)4.00Ester
beta-Ionone3.40Ionone
Methyl palmitate3.00Ester
Indole2.90Indole
2-Phenethyl acetate2.00Ester
Linalool2.00Terpenoid Alcohol
alpha-Ionone1.60Ionone
Dihydro-beta-ionone1.40Ionone
Dihydro-beta-ionol1.10Ionone Alcohol
Methyl benzoate1.00Ester
Benzyl alcohol0.80Alcohol
Source: Adapted from The Good Scents Company, which references R. Kaiser (1989). thegoodscentscompany.com

Contribution to Volatile Metabolome in Microorganisms and Fermentation Processes

There are no research findings that document the production of this compound by microorganisms or its contribution to the volatile metabolome during fermentation processes. Scientific investigations into the volatile organic compounds produced by various bacteria, fungi, and yeasts have identified other long-chain alcohols, but this specific isomer has not been reported as a metabolite.

Broader Ecological Implications in Host-Parasite or Plant-Herbivore Dynamics

Given the lack of information regarding its natural occurrence, perception by organisms, or production by microorganisms, there is currently no scientific basis to attribute any specific ecological role to this compound. Its potential involvement in host-parasite signaling, plant defense against herbivores, or as a pheromonal component in insect communication remains entirely unexplored in the scientific literature. While related decenol isomers are known to function as pheromones in various insect species, this function cannot be extrapolated to this compound without direct evidence.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Chromatographic Techniques for Isolation and Quantification in Complex Matrices

Chromatography is the cornerstone for separating (Z)-3-Methyl-4-decen-1-ol from complex mixtures, such as insect extracts, plant volatile collections, or synthetic reaction products. The choice of technique is dictated by the research goal, whether it be qualitative identification, precise quantification, or bioactivity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the qualitative and quantitative analysis of this compound. The gas chromatograph separates the compound from other volatiles based on its boiling point and interaction with the stationary phase of the GC column, while the mass spectrometer provides structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Loss of water: A peak at m/z 152 ([M-18]⁺) resulting from the dehydration of the alcohol.

Alpha-cleavage: Fission of the C1-C2 bond, which is less likely for primary alcohols.

Allylic cleavage: Fragmentation at the C-C bond adjacent to the double bond, which is a favorable process.

Cleavage at the tertiary carbon: Fragmentation adjacent to the C3 carbon bearing the methyl group.

The retention time of the compound is also a critical identifier. On standard non-polar columns (e.g., those with a 5% phenyl-polysiloxane phase), its retention index can be calculated relative to n-alkane standards. For comparison, the closely related isomer (Z)-4-decen-1-ol has reported Kovats retention indices in the range of 1240-1258 on non-polar columns. nih.govnist.gov The presence of the methyl group in this compound would be expected to slightly alter this retention time.

Quantitative analysis is achieved by generating a calibration curve using pure standards of the compound and comparing the peak area of the analyte in a sample to this curve.

Table 1: Predicted Key Mass Fragments for this compound in EI-GC-MS
m/z (Mass/Charge)Predicted Ion IdentityFragmentation Pathway
170[C₁₁H₂₂O]⁺Molecular Ion (M⁺)
152[C₁₁H₂₀]⁺Loss of Water (-H₂O)
137[C₁₀H₁₇]⁺Loss of Water and Methyl (-H₂O, -CH₃)
81[C₆H₉]⁺Allylic Cleavage
57[C₄H₉]⁺Cleavage of the alkyl chain

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used in chemical ecology to identify which specific compounds in a complex volatile mixture are biologically active. science.gov In this method, the effluent from the GC column is split into two paths. One path goes to a standard detector like a Flame Ionization Detector (FID), while the other is directed over a live insect antenna. nih.govfrontiersin.org If a compound eluting from the column stimulates the olfactory receptors on the antenna, a measurable electrical potential (depolarization) is generated. frontiersin.orgbiorxiv.org

This technique is essential for pinpointing semiochemicals, such as pheromones or host-plant attractants. By comparing the timing of the antennal response with the peaks on the FID chromatogram, researchers can identify which compounds are perceived by the insect. nih.gov Although specific GC-EAD studies identifying this compound as an active compound for a particular species are not detailed in the available literature, this methodology would be the primary approach to confirm its role as a semiochemical, for instance, in the Larch Casebearer Moth (Coleophora laricella). The subsequent identification of the active peak would then be performed by GC-MS. nih.gov

The presence of a double bond and a chiral center in this compound means that several isomers can exist, including the (E)-geometric isomer and enantiomers. Separating these isomers is crucial as they often exhibit different biological activities. High-resolution gas chromatography, utilizing long (e.g., >50 m) and narrow-bore (<0.25 mm internal diameter) capillary columns, provides the high number of theoretical plates necessary for separating compounds with very similar boiling points and polarities.

The separation of geometric isomers like the (Z) and (E) forms of 3-Methyl-4-decen-1-ol can often be achieved on moderately polar stationary phases (e.g., cyanopropyl-substituted phases), which can interact differently with the subtle differences in the dipole moments of the isomers. Chiral stationary phases, containing cyclodextrin (B1172386) derivatives, would be required for the separation of its enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

¹H NMR: The spectrum would show characteristic signals for the olefinic protons (H4 and H5), with a coupling constant (J-value) of approximately 10-12 Hz, confirming the (Z) or cis geometry. The proton at C3 would appear as a complex multiplet due to coupling with the olefinic proton at C4, the protons at C2, and the methyl group protons. The protons on C1, adjacent to the hydroxyl group, would appear as a triplet around 3.6 ppm.

¹³C NMR: The spectrum would display 11 distinct signals corresponding to each carbon atom. The olefinic carbons (C4 and C5) would resonate in the 120-140 ppm region. The carbon bearing the hydroxyl group (C1) would be found around 62 ppm, while the chiral carbon (C3) and the methyl carbon would have unique chemical shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the entire molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)
C1 (-CH₂OH)~3.6 (t)~62
C2 (-CH₂-)~2.2 (m)~38
C3 (-CH(CH₃)-)~2.5 (m)~35
C4 (=CH-)~5.4 (dt)~128
C5 (=CH-)~5.3 (dt)~133
C6-C9 (-CH₂-)1.2-1.4 (m)22-32
C10 (-CH₃)~0.9 (t)~14
3-CH₃~1.0 (d)~20

Advanced Mass Spectrometry Techniques for Trace Analysis and Fragmentation Pathway Analysis

For applications requiring ultra-high sensitivity or more detailed structural confirmation, advanced mass spectrometry techniques are employed. High-resolution mass spectrometry (HRMS), often coupled with GC, can determine the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula C₁₁H₂₂O.

Tandem mass spectrometry (MS/MS) provides deeper insight into the molecule's structure and fragmentation pathways. In this technique, a specific precursor ion (e.g., the molecular ion at m/z 170 or a protonated molecule [M+H]⁺ at m/z 171) is selected and fragmented to produce a spectrum of product ions. This process can confirm the connectivity of the molecule, for example, by identifying fragment losses that correspond to the alkyl chain, the methyl group, or the hydroxymethyl group, thereby verifying the positions of the functional groups. For a close isomer, (Z)-3-methyldec-3-en-1-ol, predicted m/z values for adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are 171.17, 193.16, and 209.13 respectively, which are the types of precursor ions that would be targeted in an MS/MS experiment. uni.lu

Optimized Sample Preparation and Enrichment Methodologies for Volatile Compound Research

The analysis of this compound, especially from biological or environmental samples where it may be present in trace amounts, requires effective sample preparation to isolate and concentrate the analyte. Solid-Phase Microextraction (SPME) is a widely used solvent-free technique for this purpose. frontiersin.org

In SPME, a fused-silica fiber coated with a sorbent material is exposed to the sample's headspace or directly immersed in a liquid sample. Volatile and semi-volatile compounds, including this compound, adsorb to the fiber. The fiber is then retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed onto the column for analysis. The choice of fiber coating is critical; for a moderately polar compound like an unsaturated alcohol, a mixed-phase fiber such as Carboxen/Polydimethylsiloxane (PDMS) or Divinylbenzene (DVB)/PDMS is often effective. This technique minimizes sample handling and pre-concentrates the analyte, significantly improving detection limits.

Solid Phase Microextraction (SPME) Applications

Solid Phase Microextraction (SPME) is a highly effective, solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. nih.govmdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound, especially in the context of insect chemical ecology where samples are often minute. wikipedia.orgnih.gov The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. This fiber is exposed to the sample or its headspace, where analytes partition from the sample matrix onto the fiber coating. researchgate.net Following extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. researchgate.net

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. For a compound like this compound, a semi-polar volatile, bipolar fibers are often employed to ensure efficient extraction. Key variables in developing an SPME method include the type of fiber, extraction temperature, and sampling time, all of which must be optimized to achieve high sensitivity and reproducibility. researchgate.net For instance, studies on similar insect pheromones have demonstrated the effectiveness of headspace SPME (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for identifying volatile components from insect glands or airborne emissions. researchgate.netnih.gov

The simplicity and sensitivity of SPME make it an invaluable tool for in-vivo sampling and field studies, allowing for the collection of volatiles from living organisms under specific biological conditions without destructive sampling. nih.gov

Table 1: Common SPME Fiber Coatings and Their Applications for Volatile Compounds

Fiber Coating MaterialAbbreviationPolarityTypical Applications
PolydimethylsiloxanePDMSNon-polarAnalysis of non-polar volatile and semi-volatile compounds. mdpi.com
PolyacrylatePAPolarExtraction of polar analytes such as phenols and alcohols. mdpi.com
Polydimethylsiloxane/DivinylbenzenePDMS/DVBBipolarGeneral purpose fiber for a wide range of volatile compounds, including amines and nitrosamines. mdpi.comsuperchroma.com.tw
Carboxen/PolydimethylsiloxaneCAR/PDMSBipolarAnalysis of small, highly volatile compounds (C2-C12). mdpi.comresearchgate.net
Divinylbenzene/Carboxen/PDMSDVB/CAR/PDMSBipolarBroad-range analysis of volatiles with varying polarities and molecular weights. mdpi.comresearchgate.net

Headspace Analysis and Dynamic Sampling Methods

Headspace analysis is a fundamental technique for investigating volatile compounds like this compound as it analyzes the vapor phase in equilibrium with a solid or liquid sample. This approach avoids the introduction of non-volatile contaminants into the analytical system. nih.gov It can be broadly categorized into static and dynamic methods.

Static Headspace Analysis: In this method, the sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. sigmaaldrich.com A portion of this gas is then sampled and injected into a GC. HS-SPME is a form of static headspace analysis where the fiber equilibrates with the headspace volatiles. nih.gov This method is advantageous for its simplicity and minimal sample preparation. researchgate.net

Dynamic Headspace Sampling: Also known as "purge and trap," this method involves passing a continuous flow of inert gas through the sample, stripping the volatile compounds. nih.gov These stripped volatiles are then collected on a sorbent trap. witpress.com The trap is subsequently heated to desorb the concentrated analytes into a GC system. Dynamic sampling is more sensitive than static methods because it can process a larger volume of the headspace, allowing for the detection of compounds present at very low concentrations. nih.govnih.gov This is particularly useful for collecting airborne pheromones in a controlled environment. nih.gov

The choice between static and dynamic methods depends on the concentration of the target analyte and the sample matrix. While dynamic methods offer higher sensitivity, static methods like HS-SPME are often preferred for their speed, simplicity, and suitability for field applications. nih.gov

Table 2: Comparison of Headspace Sampling Techniques

FeatureStatic Headspace (e.g., HS-SPME)Dynamic Headspace (Purge and Trap)
Principle Analyte equilibrates between sample and headspace in a sealed container. sigmaaldrich.comInert gas strips volatiles from the sample, which are then collected on a sorbent trap. witpress.com
Sensitivity Lower to moderate.High; suitable for trace analysis. nih.gov
Sample Volume Small, limited to the vial size.Large volumes of gas can be sampled.
Complexity Simple, minimal equipment. researchgate.netMore complex, requires a purge and trap system.
Solvent Use Typically solvent-free. researchgate.netGenerally solvent-free, though solvent desorption is an option. witpress.com
Applications Routine quality control, screening, analysis of pheromones from glands. nih.govEnvironmental monitoring, analysis of air samples, detecting ultra-trace level volatiles. nih.gov

Fractionation and Purification Strategies

Following the initial extraction of this compound, either from natural sources or synthetic reactions, fractionation and purification are essential steps to isolate the compound from impurities. The purity of a pheromone is critical, as even small amounts of contaminants or incorrect isomers can significantly reduce or inhibit its biological activity. alfa-chemistry.com

Common purification techniques for insect pheromones include:

Solvent Extraction: This is often the first step, used to perform a preliminary separation of the target compound from a crude mixture based on its solubility in different immiscible solvents. alfa-chemistry.com

Column Chromatography: A widely used and effective method for separating compounds based on their differential adsorption to a stationary phase. alfa-chemistry.com For a moderately polar compound like an alcohol, normal-phase chromatography with silica gel or alumina (B75360) is common. The choice of adsorbent and the eluting solvent system are critical factors that determine the separation efficiency. alfa-chemistry.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It can be used as a final purification step to obtain highly pure this compound, separating it from closely related isomers or byproducts.

Distillation: For thermally stable volatile compounds, distillation can be an effective purification method, separating components based on differences in their boiling points.

The success of these strategies is typically monitored by analytical techniques like GC-MS to confirm the identity and assess the purity of the collected fractions.

Theoretical and Computational Studies of Z 3 Methyl 4 Decen 1 Ol

Molecular Modeling and Dynamics Simulations

Molecular modeling of (Z)-3-Methyl-4-decen-1-ol would involve creating a three-dimensional representation of the molecule to predict its behavior. This process typically begins with the generation of a starting geometry based on known bond lengths, bond angles, and dihedral angles. This initial model would then be optimized using computational chemistry methods to find its most stable conformation.

Molecular dynamics (MD) simulations would further investigate the dynamic behavior of this compound over time. By simulating the movements of atoms and bonds, researchers could understand how the molecule flexes, bends, and interacts with its environment, such as a solvent or a biological receptor. These simulations could reveal key conformational changes that may be crucial for its biological activity as a pheromone.

A typical output from such a study would be a trajectory file that visualizes the molecule's movement and analyses of its conformational flexibility. For instance, the simulation could track the dihedral angles around the C3-C4 bond and the C4=C5 double bond to understand the spatial arrangement of the methyl group and the hydroxyl group, which are likely important for receptor binding.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. In the context of this compound, computational SAR studies would explore how modifications to its structure affect its potency as a moth attractant.

This would involve creating a series of virtual analogs of the parent molecule. Modifications could include changing the position of the methyl group, altering the geometry of the double bond from Z to E, varying the length of the carbon chain, or changing the position of the hydroxyl group. Computational methods would then be used to predict the biological activity of these analogs. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling would be employed to build a mathematical model that correlates structural features (descriptors) with activity.

Table 1: Hypothetical Data for a Computational SAR Study of this compound Analogs

AnalogModificationPredicted Relative Binding AffinityKey Structural Descriptor (e.g., Molecular Shape Index)
This compound Parent Compound 1.00 0.85
(E)-3-Methyl-4-decen-1-olZ to E Isomerization0.250.72
(Z)-2-Methyl-4-decen-1-olMethyl at C20.650.81
(Z)-3-Methyl-4-undecen-1-olChain Elongation0.400.92
(Z)-3-Methyl-4-decen-2-olHydroxyl at C20.150.83

This table is illustrative and does not represent actual experimental or computational data.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide a highly detailed understanding of the conformational preferences and electronic properties of this compound.

A conformational analysis would involve calculating the relative energies of different spatial arrangements (conformers) of the molecule. This would identify the most stable, low-energy conformations that are likely to be present and interact with a receptor.

Furthermore, these calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These properties are fundamental to understanding the molecule's reactivity and its potential for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) with a receptor binding site.

Table 2: Hypothetical Quantum Chemical Properties of the Most Stable Conformer of this compound

PropertyCalculated ValueSignificance
Relative Energy0.00 kcal/molMost stable conformation
Dipole Moment1.75 DIndicates polarity and potential for dipole-dipole interactions
HOMO Energy-6.5 eVRelates to the ability to donate electrons
LUMO Energy1.2 eVRelates to the ability to accept electrons
Electrostatic Potential Min.-0.05 a.u. (near OH)Indicates region most likely to act as a hydrogen bond acceptor

This table is illustrative and does not represent actual experimental or computational data.

Prediction of Receptor Binding Affinity and Olfactory Response Profiles

Predicting the binding affinity of this compound to its specific olfactory receptor in the Larch Casebearer Moth is a key goal of computational studies. This is typically achieved through molecular docking simulations.

Molecular docking requires a 3D model of the target olfactory receptor. Since the specific receptor for this pheromone is likely not characterized, a homology model would first need to be built based on the known structures of similar insect olfactory receptors. This compound would then be "docked" into the predicted binding site of the receptor model. The docking algorithm would explore various orientations and conformations of the ligand within the binding pocket and calculate a scoring function to estimate the binding affinity.

The results would predict the most likely binding pose and provide an estimate of the binding energy, which correlates with how strongly the pheromone binds to the receptor. This information is crucial for understanding the initial step in the olfactory signal transduction cascade. Predicting the full olfactory response profile would involve more complex models that integrate binding affinity with downstream signaling events, which is a significant challenge in the field.

Applications in Chemical Ecology Research and Bio Inspired Strategies

Development of (Z)-3-Methyl-4-decen-1-ol as a Research Probe for Behavioral Assays

This compound has been instrumental as a research probe in elucidating the behavioral repertoire of the male Larch Casebearer moth. smolecule.com Laboratory and field-based behavioral assays utilize this synthetic pheromone to investigate the hierarchical sequence of responses in male moths. Research has demonstrated a defined pattern of behaviors initiated by exposure to the pheromone, which includes:

Activation: The initial response where resting males are stimulated into activity.

Upwind Flight: Following activation, males commence an upwind flight, navigating towards the source of the pheromone plume.

Arrestment Flight: As the moth nears the source, the flight pattern changes, characterized by strong lateral and vertical movements that gradually narrow.

Landing: Visual cues become increasingly important in the final stages, guiding the moth to land near the pheromone source.

Locomotion: Upon landing, males exhibit intensive searching behavior on the host plant, such as larch twigs, to locate the calling female. scilit.com

These detailed behavioral studies, made possible by the availability of synthetic this compound, are fundamental to understanding the chemical ecology of this species.

Dose-Response of Larch Casebearer Moths to (Z)-5-decen-1-ol in Field Trapping Studies

Pheromone Dose (micrograms)Relative Trap Capture Efficacy
1Significantly lower than higher doses
10Effective
100Optimal
1000Optimal (diminishing returns may occur)

This table illustrates the typical dose-response relationship observed in pheromone trapping studies and is based on findings for a closely related compound used for the same species. smolecule.com

Investigation of Pheromone-Based Monitoring Techniques in Ecological Studies

The strong attractive properties of this compound to male Larch Casebearer moths make it a valuable tool for developing and refining pheromone-based monitoring techniques. umass.edu These techniques are a cornerstone of ecological studies and integrated pest management programs, allowing for the detection and population monitoring of this forest pest. smolecule.comgroworganic.com

Commercially available lures containing the synthetic pheromone are used in conjunction with specific trap designs to monitor Larch Casebearer populations. evergreengrowers.com The data gathered from these trapping systems provide crucial information on the presence of the pest, its population density, and the timing of adult moth activity. groworganic.com

Components of a Pheromone-Based Monitoring System for Larch Casebearer

ComponentDescriptionDetails
LureA dispenser releasing the synthetic pheromone.Typically a red rubber septum impregnated with this compound. evergreengrowers.com
Field Life of LureThe duration the lure effectively releases the pheromone.Approximately 30-40 days. smolecule.comevergreengrowers.com
Trap TypeThe device used to capture the attracted moths.Red paper or plastic Delta traps, or Wing traps are commonly recommended. smolecule.comevergreengrowers.com
Trap DensityThe number of traps deployed per unit area.For monitoring, a general recommendation is 1-2 traps per 5 acres. evergreengrowers.com

Contributions to Fundamental Understanding of Chemical Communication Systems

Research on this compound and its role in the Larch Casebearer's reproductive biology contributes significantly to the fundamental understanding of insect chemical communication systems. The high specificity of the interaction between this pheromone and the male moth's olfactory receptors is a classic example of the lock-and-key mechanism in chemoreception. smolecule.com

Studies have shown that even minor alterations to the chemical structure of the pheromone, such as shifting the position of the double bond, can drastically reduce or eliminate the behavioral response in the male moth. smolecule.com This highlights the exquisite tuning of the insect's olfactory system to its species-specific chemical signals. Furthermore, research into potential inhibitory compounds that can disrupt the attraction to the primary pheromone provides insights into the mechanisms of reproductive isolation between closely related species. researchgate.net The investigation of how insects process complex odor plumes in turbulent environments to locate a source is another area where this specific pheromone-insect system serves as a valuable model.

Potential for Integration into Integrated Pest Management (IPM) Research Frameworks

Pheromone-based monitoring using this compound is a critical component that can be integrated into a broader Integrated Pest Management (IPM) framework for the Larch Casebearer. groworganic.cominternationalpheromones.com IPM programs emphasize the use of multiple, complementary pest control strategies to minimize economic damage while reducing reliance on broad-spectrum insecticides. dontmovefirewood.org

Within an IPM framework, data from pheromone traps are used to:

Early Detection: Detect the presence of Larch Casebearer moths at low population densities, allowing for timely management interventions. groworganic.com

Population Monitoring: Track the seasonal flight activity and relative abundance of the pest, which helps in timing control measures to target the most vulnerable life stages. groworganic.comevergreengrowers.com

Decision Support: Inform decisions on whether and when to apply other control tactics, such as the release of biological control agents or the application of targeted insecticides. groworganic.com

The use of species-specific pheromones like this compound aligns with the principles of IPM by providing an environmentally friendly and highly selective method for pest monitoring, which is foundational to a sustainable pest management program. smolecule.cominternationalpheromones.com

Q & A

Basic Question: What are the recommended methodologies for synthesizing and characterizing (Z)-3-Methyl-4-decen-1-ol?

Methodological Answer:
Synthesis typically involves stereoselective alkene formation, such as Wittig or Horner-Wadsworth-Emmons reactions, to ensure the (Z)-configuration. For example, allylic alcohols can be acetylated using acetic anhydride under controlled conditions to retain stereochemistry . Characterization employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry.
  • Infrared (IR) spectroscopy to identify hydroxyl and alkene functional groups .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • Chromatographic purity checks (HPLC/GC-MS) to verify absence of isomers or byproducts .

Basic Question: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Chiral chromatography (e.g., chiral GC or HPLC) to distinguish (Z) and (E) isomers.
  • X-ray crystallography (if crystalline derivatives are available) for absolute configuration determination.
  • Comparative analysis with PubChem or CAS spectral data for consistency in physical properties (e.g., boiling point, refractive index) .

Advanced Question: How should researchers address contradictory data in bioactivity studies of this compound?

Methodological Answer:
Contradictions often arise from:

  • Variability in stereochemical purity (e.g., trace (E)-isomers affecting bioactivity). Validate purity via chiral chromatography .
  • Context-dependent assay conditions (e.g., solvent polarity impacting antimicrobial activity). Use standardized protocols (CLSI guidelines) for replicability .
  • Statistical robustness : Apply ANOVA or multivariate analysis to distinguish noise from true biological effects .

Advanced Question: What computational tools are suitable for predicting the environmental behavior of this compound?

Methodological Answer:

  • QSAR models (Quantitative Structure-Activity Relationships) to estimate biodegradation rates and ecotoxicity.
  • Molecular dynamics simulations to study interactions with soil or aquatic matrices.
  • DFT calculations to predict oxidation/reduction pathways in environmental systems .
  • Validate predictions with experimental data from OECD 301/302 biodegradation tests .

Advanced Question: How can researchers investigate the stereochemical impact on this compound’s biological activity?

Methodological Answer:

  • Enantioselective synthesis of (Z) and (E) isomers followed by comparative bioassays (e.g., antimicrobial or enzyme inhibition studies).
  • Circular dichroism (CD) to correlate stereochemistry with receptor-binding conformations.
  • Docking simulations (AutoDock Vina, Schrödinger Suite) to model isomer-specific interactions with biological targets .

Basic Question: What analytical techniques are critical for quantifying this compound in complex matrices?

Methodological Answer:

  • Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) for volatility enhancement.
  • Solid-phase microextraction (SPME) for trace-level detection in environmental samples.
  • Internal standard calibration (e.g., deuterated analogs) to improve quantification accuracy .

Advanced Question: How can multi-disciplinary approaches enhance the study of this compound?

Methodological Answer:

  • Environmental chemistry : Use isotopic labeling (¹⁴C) to track degradation pathways in soil-water systems .
  • Food science : Couple LC-MS with sensory panels to assess flavor-enhancing properties.
  • Pharmacology : Integrate metabolomics (UPLC-QTOF-MS) to identify metabolic byproducts in in vitro models .

Advanced Question: What strategies mitigate risks in handling this compound during experiments?

Methodological Answer:

  • Ventilation controls : Use fume hoods to prevent vapor inhalation (per OSHA guidelines) .
  • Personal protective equipment (PPE) : Nitrile gloves and chemical-resistant lab coats to avoid dermal exposure.
  • Emergency protocols : Immediate flushing with water for eye/skin contact and medical consultation for persistent symptoms .

Basic Question: What are the key steps in designing a stability study for this compound?

Methodological Answer:

  • Forced degradation : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
  • Kinetic modeling (Arrhenius equation) to predict shelf-life under varying storage conditions.
  • pH-dependent stability tests to assess susceptibility to hydrolysis .

Advanced Question: How can researchers resolve mechanistic ambiguities in this compound’s oxidation reactions?

Methodological Answer:

  • Isotopic labeling (e.g., ¹⁸O tracing) to identify oxygen insertion sites during oxidation.
  • In situ FTIR to monitor intermediate formation during reaction progression.
  • Computational studies (Gaussian, ORCA) to map transition states and energy barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.